molecular formula C17H17N5O B2362563 5,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide CAS No. 2415471-02-0

5,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2362563
CAS No.: 2415471-02-0
M. Wt: 307.357
InChI Key: SYXFLODXSZSYIB-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-phenylpyrazole with 5,6-dimethylpyrimidine-4-carboxylic acid under acidic or basic conditions. The reaction is often facilitated by the use of coupling agents such as EDCI or DCC to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized by using catalysts and solvents that enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-N-(2-phenylpyrazol-3-yl)pyrimidine-4-carboxamide
  • 5-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrimidine-4-carboxamide

Uniqueness

5,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide is unique due to the specific substitution pattern on the pyrazole and pyrimidine rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

5,6-dimethyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-11-9-15(22(21-11)14-7-5-4-6-8-14)20-17(23)16-12(2)13(3)18-10-19-16/h4-10H,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXFLODXSZSYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NC=NC(=C2C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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